

An In-Depth Technical Guide to m-Xylene (CAS Number: 108-38-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>m</i> -Xylene
Cat. No.:	B7800700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylene, systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₁₀. It is one of the three isomers of dimethylbenzene, the others being o-xylene and p-xylene. As a colorless, flammable liquid with a characteristic aromatic odor, **m-xylene** is a significant component of commercial xylene mixtures, which are primarily derived from petroleum refining. This guide provides a comprehensive technical overview of **m-xylene**, focusing on its physicochemical properties, synthesis, metabolic pathways, toxicological effects, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or utilize **m-xylene** in their work.

Physicochemical Properties

A summary of the key physicochemical properties of **m-xylene** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	108-38-3
Molecular Formula	C ₈ H ₁₀
Molar Mass	106.167 g/mol
Appearance	Colorless liquid
Odor	Aromatic
Density	0.864 g/mL at 20 °C
Melting Point	-47.9 °C
Boiling Point	139.1 °C
Flash Point	25 °C (closed cup)
Solubility in Water	162 mg/L at 25 °C
Solubility in Organic Solvents	Miscible with ethanol, ether, acetone, and other organic solvents.
Vapor Pressure	8.29 mmHg at 25 °C
Vapor Density	3.66 (Air = 1)
Refractive Index (n _D ²⁰)	1.4972

Synthesis and Industrial Production

m-Xylene is predominantly obtained from the catalytic reforming of petroleum naphtha. The resulting reformate contains a mixture of benzene, toluene, and xylenes (BTX). The separation of xylene isomers is a critical industrial process. Due to the close boiling points of the isomers, simple distillation is not effective. Industrial separation often involves fractional distillation and crystallization processes.

A common laboratory-scale synthesis of a substituted **m-xylene** derivative is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of m-Xylene with t-Butyl Chloride

This protocol describes the synthesis of 1,3-dimethyl-5-tert-butylbenzene from **m-xylene** and tert-butyl chloride using ferric chloride as a Lewis acid catalyst.[\[1\]](#)

Materials:

- **m-Xylene** (1,3-dimethylbenzene)
- t-Butyl chloride (2-chloro-2-methylpropane)
- Anhydrous ferric chloride (FeCl₃)
- Silica gel
- Water (deionized)
- Ethyl acetate
- Clean, dry test tubes and other appropriate glassware
- Pasteur pipettes
- Thermometer adapter
- Ice bath
- Sand bath or heating mantle

Procedure:

- Reaction Setup: In a clean, dry test tube, combine **m-xylene** and t-butyl chloride. Clamp the test tube securely and place it in an ice bath to cool.
- Gas Trap: Prepare a gas trap by placing a piece of moist litmus paper and a wad of cotton in a larger test tube. This will be placed over the reaction to trap the HCl gas that evolves.[\[1\]](#)

- Catalyst Addition: Once the reaction mixture is cooled, quickly weigh and add anhydrous ferric chloride to the test tube. Immediately seal the system with a thermometer adapter fitted with a Pasteur pipette leading to the gas trap.[1]
- Reaction: The reaction will begin to bubble as HCl gas is produced. Allow the reaction to proceed in the ice bath until the bubbling subsides, or for approximately 30 minutes.[1]
- Workup:
 - Remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Prepare a micro-filtration pipette with a small cotton plug and a layer of silica gel.
 - Filter the reaction mixture through the silica gel pipette to remove the iron catalyst.
 - Wash the silica gel with a small amount of **m-xylene** to ensure complete product transfer.
 - Transfer the filtered organic layer to a clean test tube.
 - Add water to the organic layer to perform an extraction to remove any remaining HCl. Mix gently and then remove the lower aqueous layer.
- Purification:
 - Add a drying agent (e.g., anhydrous sodium sulfate) to the organic layer to remove any residual water.
 - Carefully decant the dried organic product into a clean, pre-weighed test tube.
 - To remove unreacted **m-xylene**, gently heat the test tube in a sand bath. The temperature of the vapors should be monitored to ensure it rises above the boiling point of **m-xylene** (139.1 °C).[1]
 - Once the excess **m-xylene** has been evaporated, allow the product to cool.
- Analysis: The final product can be analyzed by gas chromatography (GC) to determine its purity. Prepare a sample by dissolving a few drops of the product in ethyl acetate.[1]

Caption: Workflow for the Friedel-Crafts alkylation of **m-xylene**.

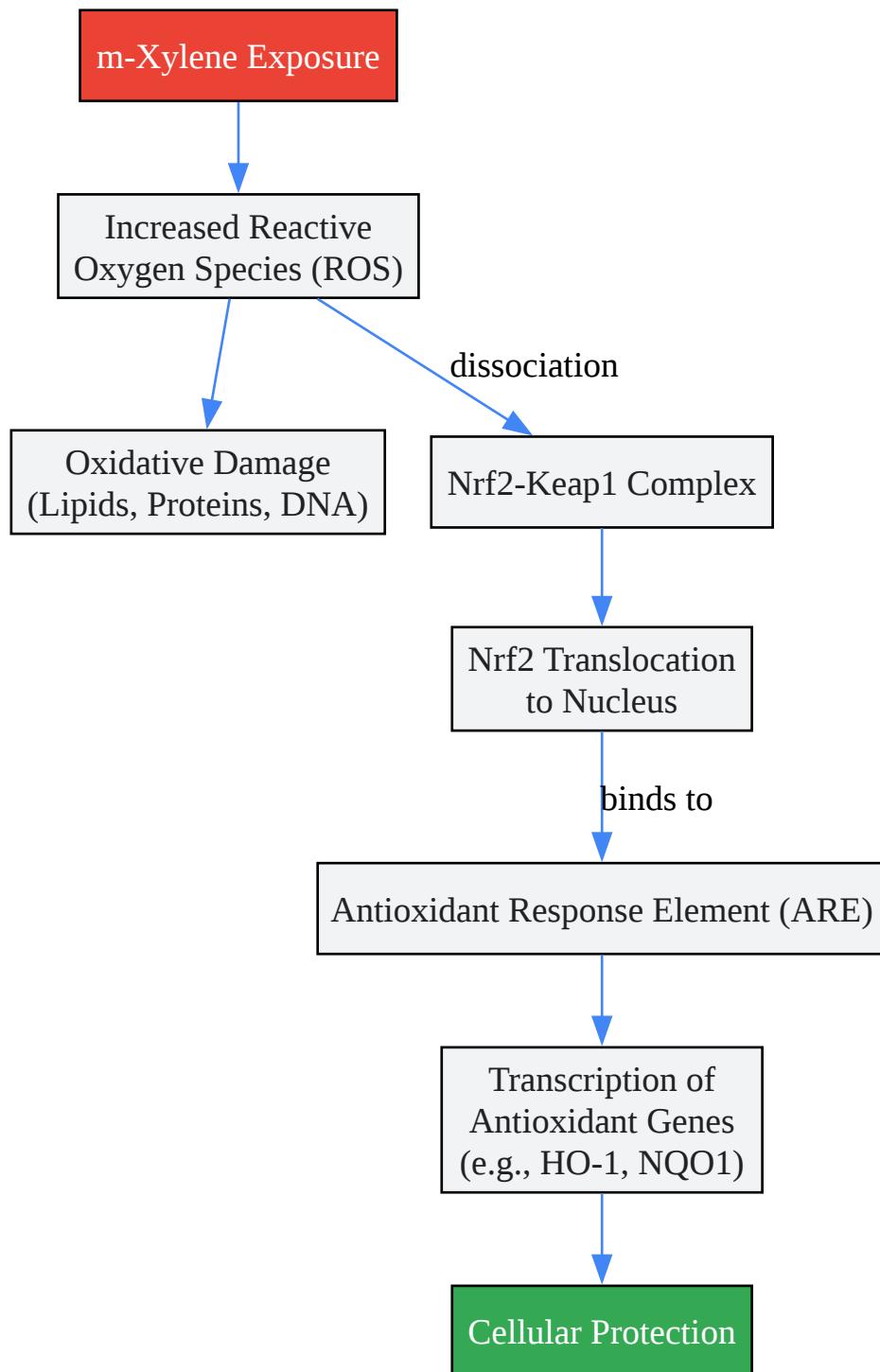
Metabolism and Toxicological Effects

Metabolic Pathway

The primary route of **m-xylene** metabolism in humans and other mammals occurs in the liver, mediated by the cytochrome P450 mixed-function oxidase system. The initial step involves the oxidation of one of the methyl groups to form 3-methylbenzyl alcohol. This is followed by further oxidation to 3-methylbenzaldehyde and then to 3-methylbenzoic acid. The final step is the conjugation of 3-methylbenzoic acid with glycine to produce 3-methylhippuric acid, which is then excreted in the urine. This metabolite is commonly used as a biomarker for occupational exposure to **m-xylene**.

[Click to download full resolution via product page](#)

Caption: Major metabolic pathway of **m-xylene** in mammals.


Toxicological Effects and Cellular Signaling Pathways

Exposure to **m-xylene** can occur through inhalation, ingestion, or dermal contact. Acute exposure to high concentrations can cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea. Chronic exposure has been associated with a range of health effects, including neurological and respiratory issues.

4.2.1. Oxidative Stress

m-Xylene has been shown to induce oxidative stress in various cell types. This is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. The induction of oxidative stress can trigger cellular defense mechanisms, including the activation of antioxidant enzymes. A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, Nrf2

translocates to the nucleus and activates the transcription of genes encoding for antioxidant and detoxification enzymes.

[Click to download full resolution via product page](#)

Caption: **m-Xylene**-induced oxidative stress and the Nrf2 signaling pathway.

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There is evidence to suggest that exposure to certain chemicals, potentially including **m-xylene**, can lead to the activation of the MAPK pathway, which may contribute to its toxic effects. The MAPK cascade typically involves a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Activation of this pathway can lead to the phosphorylation of various downstream targets, including transcription factors, which in turn regulate gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to m-Xylene (CAS Number: 108-38-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7800700#m-xylene-cas-number-108-38-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com